4,4'-Oxydibenzoic acid

描述

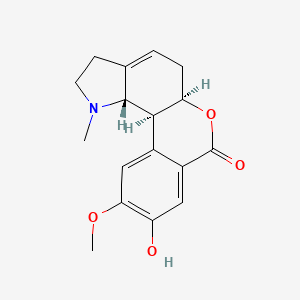

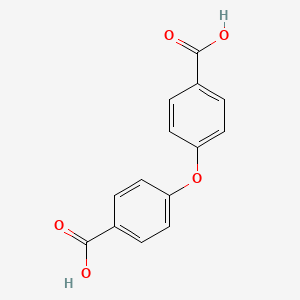

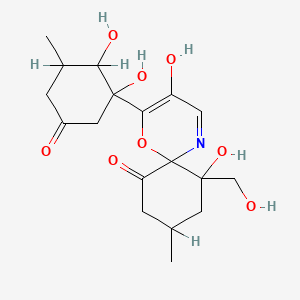

4,4’-Oxydibenzoic acid is an organic compound with the molecular formula C14H10O5. It is a derivative of benzoic acid, characterized by the presence of an ether linkage between two benzoic acid molecules. This compound is known for its high melting point and stability, making it a valuable monomer in the production of high-performance polymers .

作用机制

Target of Action

It’s known that the compound is used in the synthesis of new 4,4’-oxydibenzamides and sulfamoyl derivatives containing pharmacophoric 2-arylaminopyrimidine fragments . These derivatives have shown various therapeutic effects .

Mode of Action

It’s known that acylation of amines of the pyrimidine series with 2-chlorosulfonyl-substituted 4,4’-oxydibenzoic acid gives the corresponding sulfonamides . Arylaminopyrimidine derivatives of 4,4’-oxydibenzamide were obtained by acylation of 3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}anilines with 4,4’-oxydibenzoyl chloride .

Biochemical Pathways

Nitrogen-containing derivatives and structural analogs of hydroxybenzoic acids, which include 4,4’-oxydibenzoic acid, have shown various therapeutic effects, including anti-inflammatory, sedative, and antitumor activities .

Pharmacokinetics

The compound’s molecular formula is c14h10o5, and it has an average mass of 258226 Da . These properties may influence its bioavailability.

Result of Action

It’s known that the compound is used in the synthesis of new 4,4’-oxydibenzamides and sulfamoyl derivatives . These derivatives have shown various therapeutic effects, including anti-inflammatory, sedative, and antitumor activities .

Action Environment

It’s known that the compound is used in the synthesis of new 4,4’-oxydibenzamides and sulfamoyl derivatives . These derivatives have shown various therapeutic effects .

生化分析

Biochemical Properties

4,4’-Oxydibenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form amides and sulfonamides with pyrimidine derivatives, which are known for their biological activities . These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity and stability of the biomolecules involved.

Cellular Effects

The effects of 4,4’-Oxydibenzoic acid on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of 4,4’-Oxydibenzoic acid have been found to exhibit anti-inflammatory, sedative, and antitumor activities . These effects are mediated through the modulation of specific signaling pathways and the regulation of gene expression.

Molecular Mechanism

At the molecular level, 4,4’-Oxydibenzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s derivatives have been shown to inhibit enzymes that catalyze the proliferation of tumors . Additionally, 4,4’-Oxydibenzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Oxydibenzoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4,4’-Oxydibenzoic acid and its derivatives remain stable under ambient conditions, but their activity can diminish over time due to degradation . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may vary depending on the specific conditions and duration of exposure.

Dosage Effects in Animal Models

The effects of 4,4’-Oxydibenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antitumor activities. At higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

4,4’-Oxydibenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other biologically active compounds. For instance, the compound can be metabolized into amides and sulfonamides, which have distinct biological activities . These metabolic transformations can influence the compound’s overall effects on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 4,4’-Oxydibenzoic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and function . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 4,4’-Oxydibenzoic acid plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression . These localization patterns can determine the compound’s overall effects on cellular processes.

准备方法

Synthetic Routes and Reaction Conditions: 4,4’-Oxydibenzoic acid can be synthesized through various methods. One common approach involves the condensation reaction between 4-chlorobenzoic acid and 4-hydroxybenzoic acid in the presence of an acid-binding agent. The reaction is typically carried out in a polar high-boiling point solvent at temperatures ranging from 140°C to 280°C . Another method involves the hydrolysis of 4,4’-dicyanodiphenyl ether in a basic solution .

Industrial Production Methods: Industrial production of 4,4’-oxydibenzoic acid often employs the condensation method due to its simplicity and cost-effectiveness. The process involves readily available raw materials and can be conducted under normal pressure, resulting in high yield and quality .

化学反应分析

Types of Reactions: 4,4’-Oxydibenzoic acid undergoes various chemical reactions, including:

Acylation: Reacts with amines to form amides and sulfonamides.

Condensation: Forms polymers when reacted with diamines.

Common Reagents and Conditions:

Acylation: Typically involves 4,4’-oxydibenzoyl chloride and amines in the presence of a base.

Condensation: Uses triphenyl phosphite and pyridine as condensing agents in N-methyl-2-pyrrolidone solution containing dissolved calcium chloride.

Major Products:

Amides and Sulfonamides: Formed from acylation reactions.

科学研究应用

4,4’-Oxydibenzoic acid has a wide range of applications in scientific research:

相似化合物的比较

4,4’-Isopropylidenediphenol: Another V-shaped molecule used in the synthesis of coordination polymers.

4,4’-Bipyridine: Often used in combination with 4,4’-oxydibenzoic acid to form hydrogen-bonded molecular ladders and interlaced networks.

Uniqueness: 4,4’-Oxydibenzoic acid is unique due to its high melting point, stability, and versatility in forming various derivatives and polymers. Its ability to undergo multiple types of reactions and form stable coordination polymers makes it a valuable compound in both scientific research and industrial applications .

属性

IUPAC Name |

4-(4-carboxyphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDRSXGPQWNUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

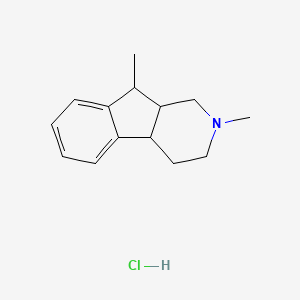

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074900 | |

| Record name | 4,4'-Oxydibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2215-89-6 | |

| Record name | 4,4′-Oxybis[benzoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2215-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4,4'-oxybis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2215-89-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4,4'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Oxydibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-oxydibenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Oxydibenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL4DWZ4D2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4,4'-Oxydibenzoic acid?

A1: The molecular formula of this compound is C14H10O5, and its molecular weight is 258.23 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, this compound has been characterized using various spectroscopic techniques. Researchers commonly employ infrared (IR) spectroscopy to identify characteristic functional groups such as carboxyl groups (COOH) and ether linkages (C-O-C). [, , , , , , , ] Additionally, UV-visible spectroscopy has been utilized to investigate the optical properties of H2OBA-containing complexes. [, ]

Q3: What is the thermal stability of this compound-based materials?

A3: this compound exhibits good thermal stability, making it a suitable building block for high-temperature applications. Studies have shown that H2OBA-based frameworks can withstand temperatures exceeding 290°C without significant decomposition. [] The incorporation of H2OBA into polybenzimidazoles resulted in materials with 10% weight loss temperatures above 520°C. []

Q4: How does the presence of this compound affect the solubility of polymers?

A4: Incorporating this compound into polymer chains can enhance their solubility in various solvents. For instance, aromatic copolyamides synthesized with H2OBA displayed improved solubility in organic solvents compared to their homopolyamide counterparts. [] Similarly, H2OBA-containing poly(amide-hydrazide)s and poly(amide-1,3,4-oxadiazole)s demonstrated solubility in polar organic solvents, enabling the fabrication of flexible films. []

Q5: What is known about the hydrolytic stability of this compound-based polybenzoxazoles?

A5: Research indicates that the hydrolytic stability of polybenzoxazoles (PBOs) incorporating this compound is superior to that of PBOs containing isophthalic acid or terephthalic acid. [] This enhanced stability is attributed to the decreased electrophilicity of the carbon atom within the oxazole ring, a result of the H2OBA moiety.

Q6: Can this compound-based materials exhibit catalytic activity?

A6: Yes, certain this compound-based materials have demonstrated catalytic activity. For example, a Ce(IV)-MOF synthesized with H2OBA exhibited enhanced photocatalytic activity in the degradation of methyl orange under ultraviolet light irradiation. [] This photocatalytic activity is suggested to stem from ligand-to-metal charge transfer from H2OBA to the Ce(IV) centers.

Q7: Are there examples of this compound-based MOFs being used for electrocatalysis?

A7: Yes, a heterometallic Mn0.5Zn0.5-bimetallic–organic framework incorporating this compound has been successfully employed as an electrocatalyst for the oxygen evolution reaction (OER). [] This non-calcined, layer-pillared MOF displayed promising OER activity with a low overpotential and Tafel slope, highlighting its potential in sustainable energy production.

Q8: Has computational chemistry been applied to study this compound systems?

A8: Yes, computational chemistry methods, specifically density functional theory (DFT) calculations, have been used to study this compound-based systems. For instance, DFT calculations were employed to confirm the structure of an Al-MOF (CAU-21-ODB) synthesized with H2OBA. [] These calculations provide valuable insights into the structural and electronic properties of H2OBA-containing materials.

Q9: What types of structures can be formed using this compound as a building block?

A9: this compound's flexible V-shaped structure makes it a versatile ligand for constructing diverse coordination polymers and MOFs. Researchers have reported a wide range of architectures, including 1D chains, 2D layers, and intricate 3D frameworks. [, , , , , , , , , , , , , , , ] The final structure is influenced by factors such as the choice of metal ions, reaction conditions, and the presence of auxiliary ligands.

Q10: How does the flexibility of this compound influence the formation of coordination polymers?

A10: The flexibility of this compound allows it to adopt various conformations, contributing to the structural diversity observed in H2OBA-based coordination polymers. [] The dihedral angle between the two benzene rings in H2OBA can vary significantly, enabling it to bridge metal centers in different orientations and facilitate the formation of diverse architectures.

Q11: Can this compound facilitate the formation of entangled structures?

A11: Yes, this compound has been shown to promote the assembly of entangled structures, including polycatenated and polythreaded networks. [, ] These intricate architectures often arise from the interplay between H2OBA's bridging ability and the coordination preferences of the metal ions used in the synthesis.

Q12: What is the role of auxiliary ligands in the formation of this compound-based frameworks?

A12: Auxiliary ligands, often N-donor ligands, play a crucial role in directing the assembly and fine-tuning the properties of this compound-based frameworks. [, ] These ligands can influence the coordination geometry of metal centers, control the dimensionality of the resulting structures, and introduce additional functionalities, such as luminescence or guest molecule recognition.

Q13: Can this compound-based MOFs be used for sensing applications?

A13: Yes, the luminescent properties of some this compound-based MOFs make them suitable for sensing applications. For example, a Zn(II) framework incorporating H2OBA exhibited selective fluorescence quenching in the presence of specific anions, such as chromate (CrO42-) and dichromate (Cr2O72-), suggesting its potential as an anion sensor. [] Another example is a Tb-organic framework incorporating H2OBA, which showed high selectivity for Fe3+ ion sensing via luminescence quenching. []

Q14: Has this compound been utilized in materials for proton conduction?

A14: Yes, this compound has been incorporated into materials demonstrating proton conductivity. A notable example is a water-stable sulfonate–carboxylate Tb–organic framework containing H2OBA. [] The noncoordinated sulfonate oxygen atoms within the MOF channels act as hopping sites for proton transfer, enabling proton conductivity reaching 1.66 × 10−4 S cm−1 at 98% relative humidity.

Q15: Is there any information available on the environmental impact of this compound?

A15: While specific data on the environmental impact of this compound is limited within the provided research, its use in developing sustainable technologies, such as photocatalysis and electrocatalysis, suggests potential environmental benefits. [, ] Further research focusing on the biodegradability and ecotoxicological effects of H2OBA and its derivatives is crucial to assess its overall environmental impact fully.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Chlorophenyl)-3-(2-furanylmethyl)imidazo[4,5-b]quinoxaline](/img/structure/B1199032.png)

![6-[amino(methyl)amino]-N2,N4-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B1199040.png)